molecular formula C14H19N3 B11746249 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B11746249
M. Wt: 229.32 g/mol
InChI Key: FFOSCTDFBZWIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dimethyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a pyrazole core substituted with methyl groups at positions 1 and 3.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H19N3/c1-12-14(11-17(2)16-12)10-15-9-8-13-6-4-3-5-7-13/h3-7,11,15H,8-10H2,1-2H3

InChI Key

FFOSCTDFBZWIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine, such as 2-phenylethylamine . The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. Common solvents used in this synthesis include dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile, enabling reactions with electrophiles like alkyl halides or acyl chlorides. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (e.g., NaOH, DMF) forms substituted amines.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.

Table 1: Nucleophilic Substitution Examples

Reagent TypeConditionsProduct Type
Alkyl halidesBase (e.g., NaOH), solvent (e.g., DMF)Alkylated amines
Acyl chloridesBase (e.g., NaOH), solvent (e.g., DMF)Amides

Oxidation Reactions

The compound can undergo oxidation at the amine group or pyrazole ring:

  • Amine Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic conditions may convert the amine to nitroso or nitro derivatives.

  • Pyrazole Ring Oxidation : Selective oxidation could target substituents (e.g., methyl groups) under controlled conditions.

Reduction Reactions

Reduction typically targets unsaturated bonds or functional groups:

  • Hydrogenation : Catalytic hydrogenation (H₂ with Pd/C) reduces double bonds or nitro groups to amines.

  • Enantioselective Hydrogenation : Methods employing chiral ligands (e.g., MeO-Biphep or JosiPhos) enable asymmetric synthesis of chiral derivatives .

Table 2: Reduction Methods

Reaction TypeCatalyst/ReagentsOutcome
Catalytic hydrogenationH₂, Pd/CReduced amines
Asymmetric hydrogenationChiral ligands (e.g., MeO-Biphep)Enantiomerically enriched products

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s reactivity depends on substituents:

  • Directing Effects : The 1,3-dimethyl substitution pattern may influence electrophilic attack positions (e.g., para to methyl groups).

  • Reaction Types : Halogenation, nitration, or alkylation under acidic or basic conditions.

Reactions with Carbonyl Groups

The amine group can react with carbonyl reagents:

  • Carbamate Formation : Reaction with disuccinimidyl carbonates or phenylchloroformate forms stable carbamate derivatives .

  • Imine Formation : Condensation with ketones/aldehydes yields imine intermediates .

Table 3: Carbonyl Group Reactions

Reaction TypeReagentsProduct
Carbamate formationDisuccinimidyl carbonate, phenylchloroformateCarbamates
Imine formationAldehydes/ketones, catalyst (e.g., acid)Imines

Structural Comparisons and Reactivity

The compound’s unique substitution pattern (1,3-dimethyl pyrazole + phenylethylamine) influences reactivity:

  • Pyrazole Ring Stability : Dimethyl groups enhance ring stability, reducing susceptibility to degradation.

  • Biological Targeting : The phenylethylamine moiety may facilitate interactions with biological targets (e.g., receptors), influencing pharmacokinetic properties.

Research Findings and Implications

  • Enantioselective Synthesis : Chiral ligands like MeO-Biphep enable high enantiomeric excess (>95%) in hydrogenation, critical for pharmaceutical applications .

  • Carbamate Stability : Mixed carbonates (e.g., disuccinimidyl-based) provide mild conditions for carbamate synthesis, reducing side reactions .

  • Biological Activity : Pyrazole derivatives often exhibit anti-inflammatory or anticancer properties, suggesting therapeutic potential for analogs of this compound.

This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis, particularly in designing chiral molecules and bioactive derivatives.

References
Citations are embedded inline using per source guidelines.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring and an ethylamine moiety , which contribute to its biological activity. The presence of the dimethyl and phenylethyl groups enhances its selectivity towards specific biological targets, making it a promising candidate for various therapeutic applications.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. The unique structure of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine may enhance its efficacy in targeting cancer cells. Studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Antidepressant Properties

Recent investigations suggest that compounds with a pyrazole structure can exhibit antidepressant-like effects in animal models. This activity is attributed to their influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of pyrazole derivatives in inhibiting the proliferation of breast cancer cells. The compound was tested alongside other known inhibitors, showing superior results in reducing cell viability .

Case Study 2: Anti-inflammatory Research

In another study focusing on inflammatory disease models, (1,3-dimethyl-1H-pyrazol-4-yl)methylamine was found to significantly decrease markers of inflammation in vivo, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s key structural feature is the 2-phenylethylamine group, which distinguishes it from analogs with substituted benzyl or heteroaryl groups. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Amine Molecular Formula Molecular Weight CAS Number Key Properties/Applications
(1,3-Dimethyl-1H-pyrazol-4-yl)methylamine 2-Phenylethyl C₁₄H₁₉N₃ 229.32 Not explicitly provided Hypothesized applications in GPCR modulation due to aromatic interactions .
4-({[(1,3-Dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline () 4-(Dimethylamino)benzyl C₁₄H₂₀N₄ 244.34 MFCD08698913 Electron-rich dimethylaniline group enhances solubility; used in dye synthesis and materials science .
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine () 2-(3-Methoxyphenyl)ethyl C₁₆H₂₃N₃O 273.38 EN300-231880 Methoxy group improves solubility and may enhance binding to serotonin receptors .
[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () 2-(3,4-Dimethoxyphenyl)ethyl C₁₅H₂₁N₃O₂ 279.35 1006340-53-9 Dimethoxy substitution increases polarity; explored in neurological drug candidates .
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () 2-(Dimethylamino)ethyl C₉H₁₈N₄ 182.27 Not provided Tertiary amine enhances basicity; potential use in coordination chemistry .

Key Differences and Implications

Aromatic vs. Aliphatic Substituents: The target compound’s 2-phenylethyl group facilitates π-π interactions with aromatic residues in biological targets, a feature shared with ’s 3-methoxyphenyl variant. In contrast, the dimethylamino group in ’s compound introduces strong electron-donating effects, altering redox properties .

Polarity and Solubility: Methoxy and dimethoxy substitutions () increase hydrophilicity compared to the non-polar phenyl group in the target compound. This impacts bioavailability and metabolic stability .

Synthetic Accessibility: Pyrazolylmethyl amines are typically synthesized via reductive amination or nucleophilic substitution.

Biological Activity :

  • While direct activity data for the target compound are unavailable, and highlight that phenyl- and methoxyphenyl-substituted analogs are prioritized in CNS drug discovery due to their blood-brain barrier permeability .

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Structural Characteristics

The compound consists of a pyrazole ring substituted with dimethyl groups and linked to a phenylethylamine moiety. This unique combination may enhance selectivity towards specific biological targets, contributing to its pharmacological potential.

Molecular Structure

PropertyValue
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
IUPAC Name(1,3-dimethyl-1H-pyrazol-4-yl)methylamine

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer : Some studies have suggested that compounds with pyrazole structures can inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis pathways .
  • Anti-inflammatory : The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
  • Neuroprotective : Certain analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Activity :
    A study investigated the effects of a similar pyrazole compound on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, critical regulators in the cell cycle .
  • Anti-inflammatory Effects :
    Another research focused on the anti-inflammatory properties of pyrazole derivatives. The study highlighted that these compounds could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, indicating their potential for treating inflammatory diseases .
  • Neuroprotective Mechanisms :
    A recent investigation into neuroprotective effects showed that pyrazole derivatives could significantly reduce oxidative stress markers in neuronal cultures. This suggests their potential role in developing therapies for conditions like Alzheimer’s disease .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerModulation of cell cycle regulators,
Anti-inflammatoryInhibition of pro-inflammatory cytokines,
NeuroprotectiveReduction of oxidative stress ,

Synthesis and Derivatives

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the dimethyl groups via methylation.
  • Attachment of the phenylethylamine moiety through nucleophilic substitution reactions.

Synthetic Routes

The synthetic pathways can vary based on starting materials and desired yields but generally follow established protocols for pyrazole chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1,3-dimethyl-1H-pyrazol-4-yl)methylamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol at 50°C for 12 hours) .
  • Step 2 : Optimize solvent choice (ethanol or DMSO) and catalyst (e.g., CuBr for Ullman-type coupling, as in ).
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol .
    • Key Considerations : Adjust stoichiometry of reagents (e.g., formaldehyde for Mannich reactions) and reaction time to minimize byproducts like imines or over-alkylated derivatives .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine?

  • Methodology :

  • ¹H NMR : Expect signals at δ 2.2–2.5 ppm (pyrazole-CH₃), δ 3.6–3.8 ppm (N-CH₂), and δ 7.2–7.4 ppm (phenyl protons). Compare with reference spectra of analogous pyrazole derivatives .
  • HRMS : Calculate exact mass (C₁₄H₂₀N₃: 230.166 g/mol) and match with experimental m/z ([M+H]⁺ = 231.173) .
  • IR : Verify absence of aldehyde (≈1700 cm⁻¹) and presence of amine N-H stretch (≈3300 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Employ MTT assay on mammalian cell lines (e.g., HEK-293) at concentrations 1–100 µM .
  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can SHELX software (SHELXL/SHELXS) refine the crystal structure of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine derivatives?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Index and integrate reflections with SAINT .
  • Refinement : Initial phasing via SHELXD (dual-space methods), followed by SHELXL for least-squares refinement. Apply restraints for disordered moieties (e.g., phenyl rings) .
  • Validation : Check R-factor convergence (<5%), ADPs, and Hirshfeld surface analysis for packing interactions .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Methodology :

  • Advanced NMR : Use 2D techniques (¹H-¹³C HMBC, HSQC) to assign overlapping signals. For example, HMBC correlations between pyrazole-CH₂ and adjacent N atoms confirm connectivity .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the 2-phenylethyl group) .

Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., serotonin receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₂A: 6WGT). Set grid boxes around binding pockets and validate with known ligands .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .

Q. How can metabolomic studies identify degradation products or metabolic pathways of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat). Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS .
  • Data Processing : Use software (e.g., XCMS Online) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.